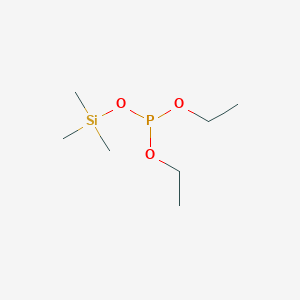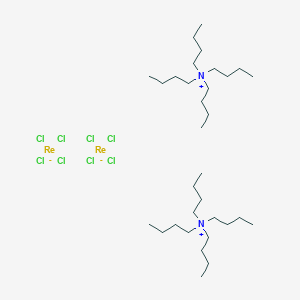
Tetrabutylammonium octachlorodirhenate(III)
Übersicht
Beschreibung
Tetrabutylammonium octachlorodirhenate(III), also known as {[CH3(CH2)3]4N}2Re2Cl8, is a chemical compound with the CAS number 14023-10-0 . It has a molecular weight of 1140.97 .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium octachlorodirhenate(III) is complex and involves interactions with other elements. X-ray crystal structure analysis has been used to study its structure .Chemical Reactions Analysis
Tetrabutylammonium octachlorodirhenate(III) has been involved in reactions with 2-Oxocarboxylic Acid, resulting in the formation of a new Dirhenate (III) Complex .Physical And Chemical Properties Analysis
Tetrabutylammonium octachlorodirhenate(III) is a blue-green powder or crystalline solid . It has a molecular weight of 1140.97 .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions : Tetrabutylammonium salts have been used as catalysts in various chemical reactions. For instance, [Fe(III)(salophen)]Cl in molten tetrabutylammonium bromide is a cost-effective and efficient catalytic system for the electrophilic reaction of indole with carbonyl compounds, offering high conversions, short reaction times, and clean reaction profiles (Saeid-Nia & Sheikhshoaie, 2010). Similarly, a chromium(III) salophen bromide complex combined with tetrabutylammonium bromide catalyzes the reaction between terminal epoxides and carbon dioxide at ambient temperature, indicating potential applications in sustainable chemistry (Castro‐Osma, Lamb, & North, 2016).
Crystal Structure and Thermal Analysis : Studies on compounds like tri-tetrabutylammonium nonachlorobibismuthate(III) have contributed to understanding the crystal structure, thermal behavior, and dielectric properties of similar materials. These insights are valuable in materials science and engineering (Trigui et al., 2015).
Pharmaceutical and Medicinal Chemistry : Tetrabutylammonium salts are also used in pharmaceutical chemistry. For example, tetrabutylammonium valinate ionic liquid supported on superparamagnetic Fe3O4 nanoparticles was synthesized as a “quasi-homogeneous” catalyst for multi-component synthesis of pharmacologically relevant compounds (Rajesh, Divya, & Rawat, 2014).
Electrochemical Applications : Polarographic and voltammetric studies of tetrabutylammonium hexacyanoferrate(III) and similar compounds in non-aqueous solvents have provided valuable data for electrochemical applications, enhancing our understanding of redox behavior in various solvents (Messina & Gritzner, 1979).
Structural Chemistry : The study of compounds like tetrabutylammonium tetraphenylaurate(III) contributes to the understanding of molecular structures and bonding in organometallic chemistry, which is crucial for designing new materials and catalysts (Markwell, 1985).
Safety and Hazards
Tetrabutylammonium octachlorodirhenate(III) is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Safety measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .
Eigenschaften
IUPAC Name |
tetrabutylazanium;tetrachlororhenium(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDHKKNVLJDBNO-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72Cl8N2Re2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583461 | |
| Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1141.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium octachlorodirhenate(III) | |
CAS RN |
14023-10-0 | |
| Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium octachlorodirhenate(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the δ → δ* electronic transition in studying Tetrabutylammonium octachlorodirhenate(III)?
A: The δ → δ* electronic transition observed in the visible region of the electronic spectra is crucial for understanding the structure of Tetrabutylammonium octachlorodirhenate(III) and similar dirhenium(III) halogenocarboxylates. This transition serves as a fingerprint for the presence of a Re-Re quadruple bond within the compound. By analyzing the specific absorption maxima corresponding to this transition, researchers can determine the structural type of the dirhenium(III) complex. [, ]
A: While the provided abstracts don't directly delve into Tetrabutylammonium octachlorodirhenate(III)'s crystal structure, they highlight the study of Tetrabutylammonium octabromodirhenate(III)'s crystal structure, which belongs to the P2 1 /n space group []. This information is relevant because studying the crystallographic data of analogous compounds, like the bromo- counterpart, can offer valuable insights into the potential structure and packing arrangement of Tetrabutylammonium octachlorodirhenate(III). This understanding can further elucidate its properties and reactivity.
Q2: Can you explain the interaction of Tetrabutylammonium octachlorodirhenate(III) with methionine?
A: Research indicates that Tetrabutylammonium octachlorodirhenate(III), a dirhenium(III) compound, interacts with the proteinogenic amino acid methionine []. This interaction leads to the formation of a complex compound, cis-[Re2(Met)2Cl4⋅2CH3CN]Cl2, where the carboxyl group of methionine coordinates to the Re2 6+ cluster in a bridging fashion. This interaction is evidenced by infrared spectroscopy, showing characteristic bands of methionine and stretching vibrations of the protonated + NH3-group. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



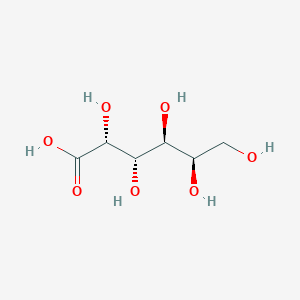
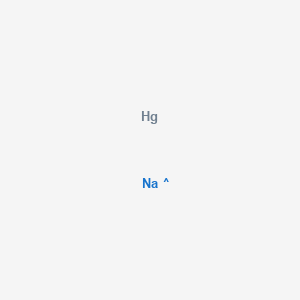
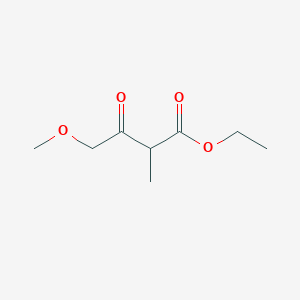
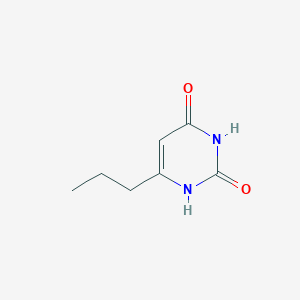


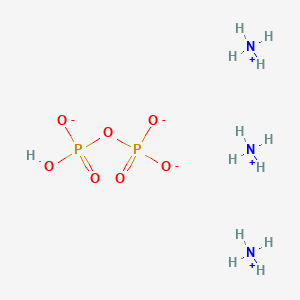
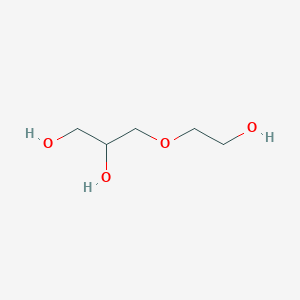



![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)

